molecular formula C18H18ClN5 B12243880 1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine

1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B12243880
M. Wt: 339.8 g/mol
InChI Key: HHURMUZYYFDKIM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with a 2-chlorophenyl group and a 2-methylpyrido[3,4-d]pyrimidin-4-yl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves multiple steps, typically starting with the preparation of the pyrido[3,4-d]pyrimidine core. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by cyclization to form the pyrido[3,4-d]pyrimidine ring. The piperazine ring is then introduced through nucleophilic substitution reactions .

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN5

Molecular Weight

339.8 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine

InChI

InChI=1S/C18H18ClN5/c1-13-21-16-12-20-7-6-14(16)18(22-13)24-10-8-23(9-11-24)17-5-3-2-4-15(17)19/h2-7,12H,8-11H2,1H3

InChI Key

HHURMUZYYFDKIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=CC=CC=C4Cl

Origin of Product

United States

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